molecular formula C8H14ClNO B6608687 3-ethynyl-1-methylpiperidin-3-olhydrochloride CAS No. 2866335-03-5

3-ethynyl-1-methylpiperidin-3-olhydrochloride

Cat. No.: B6608687
CAS No.: 2866335-03-5
M. Wt: 175.65 g/mol
InChI Key: NPASYMWLKCCKRC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-1-methylpiperidin-3-olhydrochloride involves several steps, typically starting with the preparation of the piperidine ring. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction can be catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multistep synthesis processes that are optimized for yield and purity. These methods may include hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . The choice of method depends on the desired properties of the final product and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-1-methylpiperidin-3-olhydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine(III), reducing agents like phenylsilane, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve specific catalysts and controlled temperatures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of 3-ethynyl-1-methylpiperidin-3-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-ethynyl-1-methylpiperidin-3-olhydrochloride include other piperidine derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of an ethynyl group and a hydrochloride salt. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-ethynyl-1-methylpiperidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-3-8(10)5-4-6-9(2)7-8;/h1,10H,4-7H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPASYMWLKCCKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)(C#C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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